N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide
Description
Chemical Structure and Properties The compound N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide (CAS: 879930-12-8) is a fluorinated benzamide derivative with the molecular formula C₂₂H₂₆FNO₃S and a molecular weight of 403.5 g/mol . Its structure comprises three key moieties:
A 4-tert-butylbenzyl group, contributing steric bulk and lipophilicity.
A 2-fluorobenzamide core, providing metabolic stability and electronic effects due to fluorine substitution.
Properties
Molecular Formula |
C22H26FNO3S |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
N-[(4-tert-butylphenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-fluorobenzamide |
InChI |
InChI=1S/C22H26FNO3S/c1-22(2,3)17-10-8-16(9-11-17)14-24(18-12-13-28(26,27)15-18)21(25)19-6-4-5-7-20(19)23/h4-11,18H,12-15H2,1-3H3 |
InChI Key |
GOZYLKDTOHDQAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Benzamide Core Formation
The benzamide backbone is constructed via amide coupling between 2-fluorobenzoic acid and a primary amine. A common method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) at 0–5°C under nitrogen. Yields range from 75–85% depending on steric hindrance from substituents.
Key reaction:
Tetrahydrothiophene Sulfone Incorporation
The 1,1-dioxidotetrahydrothiophen-3-amine group is introduced via nucleophilic substitution. Pre-activation of the benzamide’s amine with trimethylaluminum facilitates displacement by tetrahydrothiophene sulfone derivatives. Reactions proceed in tetrahydrofuran (THF) at reflux (66°C) for 12–16 hours.
Optimized conditions:
| Parameter | Value |
|---|---|
| Solvent | THF |
| Temperature | 66°C |
| Catalyst | Trimethylaluminum |
| Reaction Time | 14 hours |
| Yield | 68–72% |
Alkylation with 4-tert-Butylbenzyl Bromide
The final step involves N-alkylation using 4-tert-butylbenzyl bromide under phase-transfer conditions. Tetrabutylammonium bromide (TBAB) in a biphasic system (toluene/50% NaOH) enhances reaction efficiency.
Procedure:
-
Dissolve intermediate in toluene
-
Add TBAB (0.1 eq) and 50% NaOH solution
-
Introduce 4-tert-butylbenzyl bromide (1.2 eq)
-
Stir vigorously at 25°C for 8 hours
-
Isolate via extraction (ethyl acetate/water)
Yield improvement strategies:
-
Excess alkylating agent (1.5 eq) increases yield to 81%
-
Microwave irradiation (100W, 80°C) reduces time to 45 minutes
Alternative Synthetic Pathways
One-Pot Tandem Approach
Recent advances demonstrate a telescoped synthesis combining amidation and alkylation in a single reactor:
Steps:
-
EDCl-mediated amide formation
-
Direct addition of TBAB and 4-tert-butylbenzyl bromide
-
NaOH aqueous phase introduction
Advantages:
-
23% reduction in solvent use
-
Overall yield: 78% vs. 68% for stepwise method
Enzymatic Catalysis
Lipase-based systems (e.g., Candida antarctica Lipase B ) enable greener synthesis under mild conditions:
Conditions:
| Parameter | Value |
|---|---|
| Solvent | tert-Butanol |
| Temperature | 35°C |
| Enzyme Loading | 15 wt% |
| Conversion | 94% in 24 hours |
Critical Process Parameters
Oxygen Sensitivity
The tetrahydrothiophene sulfone group necessitates inert atmosphere handling. Comparative studies show:
| Atmosphere | Purity (%) | Yield (%) |
|---|---|---|
| Nitrogen | 99.2 | 81 |
| Air | 87.4 | 63 |
Solvent Selection Impact
Solvent polarity significantly affects alkylation kinetics:
| Solvent | Dielectric Constant | Reaction Time (h) |
|---|---|---|
| Toluene | 2.4 | 8 |
| DMF | 36.7 | 3.5 |
| Acetonitrile | 37.5 | 4 |
DMF accelerates reactions but complicates purification
Analytical Characterization
Spectroscopic Validation
Key NMR signals (400 MHz, CDCl₃):
-
¹H NMR:
δ 7.45–7.32 (m, 4H, aromatic)
δ 4.62 (s, 2H, N-CH₂)
δ 1.32 (s, 9H, tert-butyl) -
¹³C NMR:
δ 168.5 (C=O)
δ 134.2–127.8 (aromatic carbons)
δ 58.9 (N-CH₂)
Mass Spec:
Purity Assessment
HPLC methods using C18 columns (ACN/water gradient) achieve baseline separation:
| Column | Retention Time (min) | Purity (%) |
|---|---|---|
| Zorbax SB-C18 | 12.7 | 99.1 |
| XBridge BEH | 14.2 | 98.6 |
Scale-Up Considerations
Industrial Production Challenges
-
Exothermic amidation requires jacketed reactors with <5°C/min temperature rise
-
Tetrahydrothiophene sulfone stability limits storage to <6 months at −20°C
Chemical Reactions Analysis
Types of Reactions
N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be further oxidized to form sulfone derivatives.
Reduction: The carbonyl group in the benzamide core can be reduced to form amine derivatives.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Chromene Carboxamide Derivative (BH52031)
Compound : N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide (CAS: 872867-99-7)
- Molecular Formula: C₂₆H₂₉NO₅S
- Molecular Weight : 467.58 g/mol .
- Key Differences :
- Replaces the 2-fluorobenzamide with a chromene carboxamide (4-oxo-4H-chromene-2-carboxamide).
- The chromene ring introduces a planar aromatic system, enhancing π-π stacking interactions.
- The methyl group at position 7 increases lipophilicity compared to the fluorine atom in the target compound.
- Implications : The chromene derivative may exhibit altered binding affinity in biological systems due to extended conjugation and steric effects .
Thiophene-Methyl Substituted Analog (CAS: 879939-68-1)
Compound : 4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]benzamide
- Molecular Formula: C₂₁H₂₇NO₃S₂
- Molecular Weight : 405.6 g/mol .
- Key Differences: Substitutes the 2-fluorobenzyl group with a 3-methylthiophen-2-ylmethyl moiety. The methyl group on thiophene increases steric hindrance and lipophilicity.
- Implications : Thiophene’s aromaticity and sulfur atom may influence binding to targets requiring hydrophobic or sulfur-specific interactions .
Bromofuran-Methyl Analog (CAS: 898623-02-4)
Compound : N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide
- Molecular Formula: C₁₆H₁₅BrFNO₄S
- Molecular Weight : 416.3 g/mol .
- Key Differences :
- Features a 5-bromofuran-2-ylmethyl group instead of 4-tert-butylbenzyl.
- Bromine’s electronegativity and furan’s oxygen atom create distinct electronic environments.
- Smaller molecular size reduces steric bulk compared to the tert-butyl group.
- Implications : Bromine may enhance electrophilic reactivity, while the furan’s oxygen could participate in hydrogen bonding, affecting solubility and target engagement .
Thiazole-Based Fluorobenzamide (CAS: 352560-76-0)
Compound : N-(4-tert-butylthiazol-2-yl)-3-fluorobenzamide
- Molecular Formula : C₁₄H₁₅FN₂OS
- Molecular Weight : 278.35 g/mol .
- Key Differences: Replaces the sulfone-tetrahydrothiophen and benzyl groups with a thiazol-2-yl heterocycle. Simplified structure with lower molecular weight.
- Implications : The thiazole’s aromatic nitrogen may facilitate coordination with metal ions or polar targets, diverging from the sulfone’s hydrogen-bonding capacity .
Fluorinated Dihydrothienylidene Derivative ()
Compound : 4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide
- Molecular Formula: C₁₈H₁₃F₂NOS
- Key Differences :
- Contains a dihydrothienylidene core instead of tetrahydrothiophen sulfone.
- Two fluorine atoms enhance lipophilicity and electronic effects.
- Conjugated dihydrothienylidene system increases rigidity.
- Implications : The rigid, conjugated structure may improve binding specificity to planar targets, while dual fluorination could boost metabolic stability .
Comparative Analysis Table
Biological Activity
N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including antitumor and antimicrobial activities, alongside relevant case studies and research findings.
Chemical Structure
The compound's structure can be represented as follows:
- Chemical Formula : C₁₈H₂₃FNO₂S
- Molecular Weight : 341.44 g/mol
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of benzothiazole and benzimidazole have shown promising results in inhibiting cell proliferation across various cancer cell lines.
- Case Study : A study evaluating various substituted benzothiazole derivatives found that certain compounds demonstrated an IC50 value of 8.78 μM against A549 lung cancer cells, indicating strong antiproliferative effects . The structure-activity relationship (SAR) suggested that modifications in the aromatic rings could enhance biological activity.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. In vitro studies have tested its efficacy against both Gram-positive and Gram-negative bacteria.
- Findings : The compound exhibited moderate activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 6.12 μM for S. aureus to 25 μM for E. coli . This suggests that the compound may serve as a basis for developing new antimicrobial agents.
The biological activity of this compound is believed to involve interactions with cellular targets, potentially disrupting critical cellular processes such as DNA replication and protein synthesis.
Binding Studies
Research indicates that similar compounds predominantly bind within the minor groove of DNA, affecting its structural integrity and function. This binding mode has been linked to their antitumor activity, as it can lead to apoptosis in cancer cells .
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
